1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride
Description
1-[4-(1-Aminoethylideneamino)phenyl]-3-pentylthiourea hydrochloride is a thiourea derivative featuring a pentyl chain and an aminoethylideneamino-substituted phenyl group. Structurally, the compound combines a thiourea moiety (NH-CS-NH) with a hydrophobic pentyl chain and a phenyl ring modified with a secondary amine group (aminoethylideneamino). However, the absence of direct pharmacological or physicochemical data in the evidence limits a conclusive assessment of its properties or applications.
Properties
CAS No. |
457939-77-4 |
|---|---|
Molecular Formula |
C14H23ClN4S |
Molecular Weight |
314.9 g/mol |
IUPAC Name |
1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride |
InChI |
InChI=1S/C14H22N4S.ClH/c1-3-4-5-10-16-14(19)18-13-8-6-12(7-9-13)17-11(2)15;/h6-9H,3-5,10H2,1-2H3,(H2,15,17)(H2,16,18,19);1H |
InChI Key |
JTXHXMXVYVPMME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=S)NC1=CC=C(C=C1)N=C(C)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthetic route for CR-3294 involves the preparation of a benzamidine derivative. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of the benzamidine core structure .
Chemical Reactions Analysis
CR-3294 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: CR-3294 can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CR-3294 has been extensively studied for its scientific research applications, including:
Mechanism of Action
CR-3294 exerts its effects by inhibiting matrix metalloproteinases and inducible nitric oxide synthase. These enzymes play crucial roles in inflammatory and cancer-related pathways. By inhibiting these enzymes, CR-3294 reduces the production of reactive oxygen species and cytokines, leading to decreased inflammation and tumor growth. The compound also induces autophagic cell death in tumor cells under hypoxic conditions by interacting with hypoxia-inducible factor-1 alpha and microtubule-associated light chain protein 3 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous hydrochlorides from the evidence, focusing on functional groups, substituents, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Diversity: The target compound’s thiourea group (NH-CS-NH) contrasts with the amine (), ketone (), and ester () functionalities in analogs. Thioureas are stronger hydrogen-bond donors, which may enhance solubility in polar solvents compared to esters or ketones. The pentyl chain in the target compound introduces hydrophobicity, similar to the dipropylamino group in , but with a longer alkyl chain that could increase lipophilicity (logP).
Substituent Effects: The aminoethylideneamino group on the phenyl ring (target) is distinct from the methoxy () and hydroxypropoxy () substituents. Compounds like and incorporate bulky groups (phthalimide, dipropylamino) that may sterically hinder interactions in biological systems, whereas the target’s linear pentyl chain might facilitate membrane permeability.
Hydrochloride Salts: All compounds compared are hydrochlorides, enhancing aqueous solubility via ionic interactions.
Research Findings and Limitations
Inferred Properties
- Solubility : The target compound’s thiourea and hydrochloride groups suggest moderate water solubility, comparable to (amine hydrochloride) but lower than (ester hydrochloride) due to the hydrophobic pentyl chain.
- Biological Activity: Thiourea derivatives often exhibit enzyme inhibitory activity (e.g., urease inhibition). Structural analogs like with amino-alcohol motifs are explored for receptor modulation, suggesting the target compound could interact with similar biological targets.
Gaps in Evidence
- No direct data on synthesis, stability, or bioactivity of the target compound were found in the evidence. Comparisons rely on structural extrapolation rather than experimental results.
- Physicochemical parameters (e.g., melting point, logP) and toxicity profiles remain unaddressed.
Biological Activity
1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : 1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride
- Molecular Formula : C14H20ClN5S
- Molecular Weight : 317.85 g/mol
- CAS Number : Not readily available in the current literature.
Anticancer Properties
Research indicates that thiourea derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to 1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of specific signaling pathways that promote cell survival and proliferation.
Antimicrobial Activity
Thiourea compounds have also shown promising antimicrobial activity. Studies have reported that derivatives can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers, suggesting potential use in treating inflammatory diseases such as arthritis. The anti-inflammatory action may be attributed to the modulation of cytokine release and inhibition of inflammatory mediators.
Enzyme Inhibition
The biological activity of 1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea is partly due to its ability to inhibit enzymes involved in various metabolic processes. For instance, it may inhibit certain proteases or kinases that are crucial for tumor growth and metastasis.
Interaction with Cellular Targets
The compound may interact with cellular targets such as DNA or RNA, leading to alterations in gene expression. This interaction can trigger pathways associated with apoptosis or cell cycle arrest.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiourea derivatives, including 1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea, demonstrated significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptosis rates. Results indicated that the compound induced apoptosis in a dose-dependent manner.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, 1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea was tested against various pathogens using agar diffusion methods. The compound exhibited notable zones of inhibition against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.
Data Summary
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Inhibition of survival signaling |
| Antimicrobial | Inhibits bacterial growth | Disruption of cell wall synthesis |
| Anti-inflammatory | Reduces inflammation markers | Modulation of cytokine release |
Q & A
Q. What are the recommended methodologies for synthesizing 1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea hydrochloride with high purity?
To achieve high-purity synthesis, employ stepwise coupling reactions under inert conditions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) is critical. Monitor purity using HPLC (≥98% purity threshold, λmax ~255 nm for UV detection) and confirm structural integrity via -NMR and FT-IR spectroscopy .
Q. How can researchers optimize solubility for in vitro assays when solubility data is unavailable?
Use a tiered solvent screening approach:
Test polar aprotic solvents (DMSO, DMF) and aqueous buffers (PBS, pH 7.4).
Assess solubility via dynamic light scattering (DLS) for colloidal stability.
Validate using HPLC to quantify dissolved fractions.
If solubility remains low, consider derivatization (e.g., salt formation) or nanoformulation strategies .
Q. What analytical techniques are essential for characterizing this compound’s stability under storage conditions?
- Thermogravimetric analysis (TGA) to assess thermal degradation.
- Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Mass spectrometry to detect hydrolysis byproducts (e.g., thiourea cleavage).
Store at -20°C in airtight, light-protected containers to minimize degradation .
Advanced Research Questions
Q. How should researchers address contradictory results in biological activity across assay systems?
Validate assay conditions : Confirm receptor expression levels and buffer compatibility.
Control for off-target effects : Use siRNA knockdown or competitive antagonists.
Cross-reference with structural analogs : Compare logP and steric parameters to identify activity cliffs.
Link findings to a theoretical framework (e.g., ligand-receptor docking simulations) to reconcile discrepancies .
Q. What advanced spectroscopic techniques elucidate the stereochemical configuration of this thiourea derivative?
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction.
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak® IA) with polar organic mobile phases.
- Circular dichroism (CD) : Correlate Cotton effects with computational models (e.g., TD-DFT) .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
Adopt a factorial design approach :
Vary substituents (alkyl chain length, amino groups) systematically.
Measure bioactivity (e.g., IC) and physicochemical properties (logD, pKa).
Apply multivariate regression to identify critical descriptors (e.g., Hansch analysis) .
Q. What strategies mitigate environmental hazards during large-scale synthesis?
- Green chemistry principles : Replace chlorinated solvents with cyclopentyl methyl ether (CPME).
- Wastewater treatment : Use activated carbon filtration to adsorb residual compound (WGK 2 hazard classification).
- Life-cycle assessment (LCA) : Quantify ecotoxicity using EPA DSSTox models .
Data Analysis and Interpretation
Q. How should researchers resolve conflicting partition coefficient (logP) values reported in literature?
Standardize measurement conditions : Use shake-flask method (n-octanol/water, 25°C).
Cross-validate with computational tools : Compare Experimental logP vs. predicted values (e.g., XLogP3).
Account for ionization : Adjust pH to ensure the compound is in its neutral form .
Q. What statistical methods are appropriate for dose-response studies involving this compound?
- Non-linear regression (e.g., Hill equation) to calculate EC/IC.
- Bootstrap resampling to estimate confidence intervals.
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .
Regulatory and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
